molecular formula C22H31N3O5 B4052350 Methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate

Methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate

Cat. No.: B4052350
M. Wt: 417.5 g/mol
InChI Key: AOYRRTUCNNKFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an oxazole moiety, and a phenoxy group

Properties

IUPAC Name

methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5/c1-24(15-21-7-10-23-30-21)13-17-3-5-20(6-4-17)29-16-19(26)14-25-11-8-18(9-12-25)22(27)28-2/h3-7,10,18-19,26H,8-9,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYRRTUCNNKFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OCC(CN2CCC(CC2)C(=O)OC)O)CC3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the phenoxy group and the oxazole moiety. The final step involves the esterification of the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxazole moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenol derivative can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Phenol derivatives, suitable leaving groups

Major Products

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted phenoxy derivatives

Scientific Research Applications

Methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its piperidine ring.

    Pharmacology: It can be studied for its potential as a drug candidate, especially in the modulation of neurotransmitter systems.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the oxazole moiety can bind to enzymes or other proteins, modulating their activity. The phenoxy group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and its esters share the piperidine ring structure.

    Oxazole Derivatives: Compounds such as 2-methyl-1,2-oxazole and its derivatives share the oxazole moiety.

    Phenoxy Compounds: Phenoxyacetic acid and its derivatives share the phenoxy group.

Uniqueness

Methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate is unique due to the combination of these three functional groups in a single molecule, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.